molecular formula C6H11ClF2N2 B596049 3,3-Difluoro-1,3'-biazetidine CAS No. 1257294-10-2

3,3-Difluoro-1,3'-biazetidine

Cat. No. B596049
M. Wt: 184.615
InChI Key: NBCYURJWCQOCGN-UHFFFAOYSA-N
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Description

“3,3-Difluoro-1,3’-biazetidine” is a chemical compound with the CAS Number: 1257294-10-2 . It has a molecular weight of 184.62 and its IUPAC name is 3,3-difluoro-1,3’-biazetidine hydrochloride . It is a pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives has been achieved by Cu (I)-catalysed enantioselective 1,3-dipolar cycloaddition of azomethine ylides with less active 1,1-difluoro- and 1,1,2-trifluorostyrenes .


Molecular Structure Analysis

The molecular structure of “3,3-Difluoro-1,3’-biazetidine” is represented by the linear formula: C6H11ClF2N2 . The InChI Code for this compound is 1S/C6H10F2N2.ClH/c7-6(8)3-10(4-6)5-1-9-2-5;/h5,9H,1-4H2;1H .


Physical And Chemical Properties Analysis

“3,3-Difluoro-1,3’-biazetidine” is a pale-yellow to yellow-brown solid . It has a molecular weight of 184.62 . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Enantioselective Synthesis and Azetidine Structures

The research on 3,3-Difluoro-1,3'-biazetidine primarily focuses on its synthesis and application in creating complex molecular structures. A notable study by St Marcotte et al. (1999) highlights the enantioselective synthesis of α,α-difluoro-β-amino acids and 3,3-difluoroazetidin-2-ones through a Reformatsky-type reaction involving chiral oxazolidines. This process is significant for the selective formation of complex molecules with potential applications in medicinal chemistry and drug design (St Marcotte, X. Pannecoucke, C. Feasson, J. Quirion, 1999).

Additionally, Xin-bo Yang et al. (2023) explored the use of azetidine structures combined with azobis-1,2,4-triazole or bi-1,2,4-triazole for designing polycyclic energetic materials. Their work led to the synthesis of several triazolyl polycyclic compounds, demonstrating a novel approach for creating energetic materials with potential applications in various fields, including defense and materials science (Xin-bo Yang, Chen-hui Jia, Xiang Miao, Yuchuan Li, S. Pang, 2023).

Synthesis Methods

Willem Van Brabandt and N. Kimpe (2006) developed a high-yield synthesis method for 3,3-difluoroazetidines, which are derived from the reduction of 3,3-difluoroazetidin-2-ones. This method provides an efficient pathway for synthesizing these compounds, which could be useful in various chemical syntheses and potential pharmaceutical applications (Willem Van Brabandt, N. Kimpe, 2006).

In another study, T. Kitamura et al. (2018) demonstrated the difluorination of functionalized aromatic olefins using hypervalent iodine/HF reagents, leading to the creation of 3,3-difluoro-1,2-diphenyl-1-propanone among other difluorinated compounds. This method showcases the versatility of difluorination reactions in synthesizing fluorinated compounds, which are often sought after in medicinal chemistry for their unique properties (T. Kitamura, K. Yoshida, Shota Mizuno, A. Miyake, J. Oyamada, 2018).

Safety And Hazards

The safety information for “3,3-Difluoro-1,3’-biazetidine” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P280, P305+P351+P338, which advise wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .

properties

IUPAC Name

1-(azetidin-3-yl)-3,3-difluoroazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2N2/c7-6(8)3-10(4-6)5-1-9-2-5/h5,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGMLHHKLFTYAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2CC(C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301307242
Record name 3,3-Difluoro-1,3′-biazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301307242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluoro-1,3'-biazetidine

CAS RN

1257294-10-2
Record name 3,3-Difluoro-1,3′-biazetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257294-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Difluoro-1,3′-biazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301307242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 10 mL round-bottomed flask was charged with a solution of 3,3-difluoro-[1,3′]biazetidinyl-1′-carboxylic acid tert-butyl ester (0.15 g, 0.61 mmol) in DCM/TFA (3 mL/3 mL) The reaction mixture was stirred for 3 h at room temperature. The reaction mixture was loaded onto an Isolute® SCX-2 cartridge. The cartridge was washed with MeOH and the desired product was eluted using 2 M NH3 in MeOH to give 3,3-Difluoro-[1,3′]biazetidinyl as a colourless oil (0.033 g, 37%). 1H NMR (300 MHz, CDCl3): δ 3.73-3.55 (m, 8H), 3.57-3.43 (m, 1H), 2.77 (s, 1H)
Name
3,3-difluoro-[1,3′]biazetidinyl-1′-carboxylic acid tert-butyl ester
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
DCM TFA
Quantity
3 mL
Type
solvent
Reaction Step One

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